![molecular formula C13H10N4OS2 B2697077 N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1170445-66-5](/img/structure/B2697077.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide
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Overview
Description
“N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It has been studied in the context of organo-carboxamide ruthenium (II) complexes .
Synthesis Analysis
The compound can be synthesized through reactions with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors . The yield of the synthesis process was reported to be 65% .Molecular Structure Analysis
The molecular structure of the compound has been characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography . The solid-state structures of the complexes confirm distorted octahedral geometries around the Ru (II) atoms .Chemical Reactions Analysis
The compound has been used in the transfer hydrogenation of a broad spectrum of ketones . The catalytic activities of the Ru (II) complexes were dependent on both the carboxamidate and auxiliary ligands .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells.
Analgesic and Anti-inflammatory Activity
Compounds with a thiazole ring have been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests potential use in the treatment of conditions involving pain and inflammation.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This indicates potential use in combating various bacterial and fungal infections.
Antiviral Activity
Thiazole compounds have also shown antiviral properties . This suggests potential applications in the treatment of viral infections.
Anticonvulsant Activity
Some derivatives of benzo[d]thiazol-2(3H)-one have shown significant anticonvulsant activity . This suggests potential use in the treatment of conditions like epilepsy.
Anti-tubercular Activity
Recent research has highlighted the potential of benzothiazole-based compounds in the treatment of tuberculosis . The inhibitory concentrations of newly synthesized molecules were found to be potent against M. tuberculosis.
COX-1 Inhibitory Activity
Some compounds related to the one have shown weak COX-1 inhibitory activity . COX-1 inhibitors are used to reduce pain and inflammation.
Antineoplastic Activity
Thiazoles are found in many potent biologically active compounds, such as Tiazofurin, an antineoplastic drug . This suggests potential use in the treatment of cancer.
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is involved in the transfer hydrogenation of ketones . The compound, when reacted with certain precursors, forms organo-carboxamide ruthenium (II) complexes that display moderate catalytic activities .
Mode of Action
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide interacts with its targets through the formation of organo-carboxamide ruthenium (II) complexes . These complexes are characterized by distorted octahedral geometries around the Ru (II) atoms, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands . The catalytic activities of these complexes are dependent on both the carboxamidate and auxiliary ligands .
Biochemical Pathways
The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide affects the biochemical pathway of transfer hydrogenation of ketones . The organo-carboxamide ruthenium (II) complexes formed by the compound displayed moderate catalytic activities in this pathway, giving a maximum turnover number (TON) of 990 within 6 hours .
Result of Action
The result of the action of N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide is the moderate catalytic activity in the transfer hydrogenation of a broad spectrum of ketones . This activity is dependent on both the carboxamidate and auxiliary ligands .
Action Environment
The compound’s ability to form effective catalysts in the transfer hydrogenation of a wide range of ketone substrates, with varied electronic and steric requirements, suggests that it may be influenced by various environmental factors .
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS2/c1-19-9-3-2-4-10-11(9)16-13(20-10)17-12(18)8-7-14-5-6-15-8/h2-7H,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCPYQIPTWXBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide |
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